molecular formula C24H19NO5S B3536299 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate

Cat. No. B3536299
M. Wt: 433.5 g/mol
InChI Key: QSAASEYMWCFEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is also known as BMIPP, and it belongs to the class of benzothiazine derivatives.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in cellular metabolism and energy production.
Biochemical and Physiological Effects:
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate has been shown to have several biochemical and physiological effects, including:
1. Increased uptake of the compound in the heart muscle, making it useful for the diagnosis of heart disease.
2. Induction of apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
3. Increased accumulation of the compound in mitochondria, making it useful for imaging mitochondrial function in living cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate in lab experiments include:
1. Its high specificity for certain enzymes, making it useful for studying their activity.
2. Its ability to accumulate in specific tissues, making it useful for studying the function of those tissues.
The limitations of using 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate in lab experiments include:
1. Its potential toxicity at high concentrations, which can limit its use in certain experiments.
2. Its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate, including:
1. Further studies on its mechanism of action and its potential as a therapeutic agent for cancer.
2. Development of new imaging techniques using this compound for the diagnosis of other diseases.
3. Investigation of its potential use in other fields, such as agriculture and environmental science.
In conclusion, 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate is a compound with significant potential for scientific research. Its unique properties make it useful for a variety of applications, including the diagnosis and treatment of disease, as well as the study of cellular metabolism and energy production. Further research on this compound is needed to fully understand its potential and to develop new applications for it in various fields.

Scientific Research Applications

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate has been extensively studied for its potential applications in scientific research. This compound has been shown to have several properties that make it useful in various fields, including:
1. As a radiopharmaceutical agent for the diagnosis of heart disease.
2. As a potential therapeutic agent for the treatment of cancer.
3. As a probe for imaging mitochondrial function in living cells.

properties

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-25-22(23(27)18-12-6-3-7-13-18)24(19-14-8-9-15-20(19)31(25,28)29)30-21(26)16-17-10-4-2-5-11-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAASEYMWCFEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate
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3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate
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3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate
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3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate
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3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate
Reactant of Route 6
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3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenylacetate

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